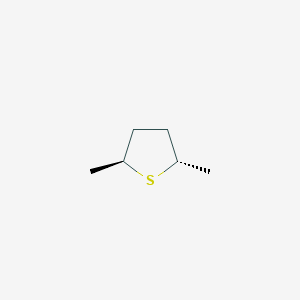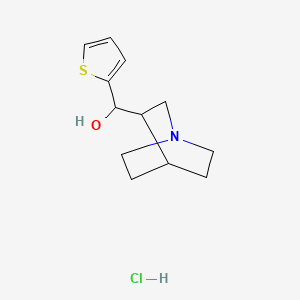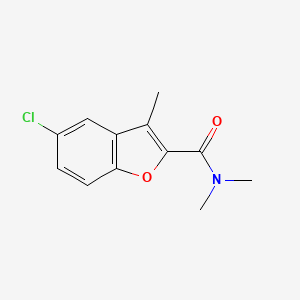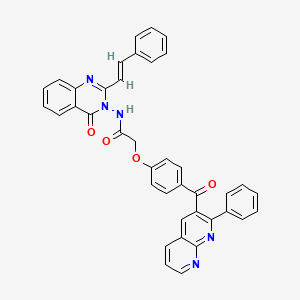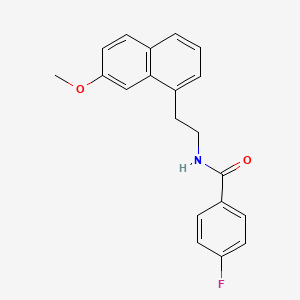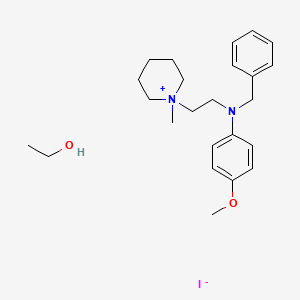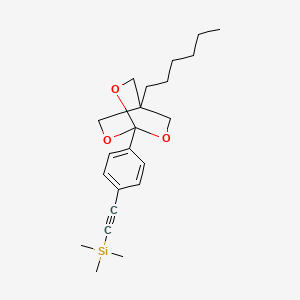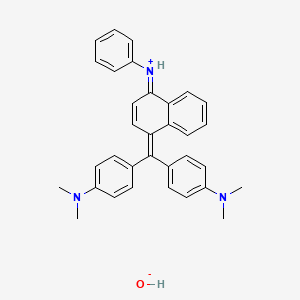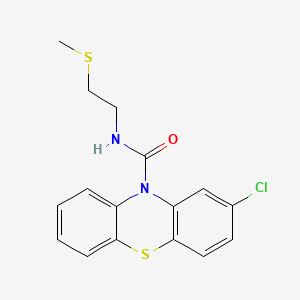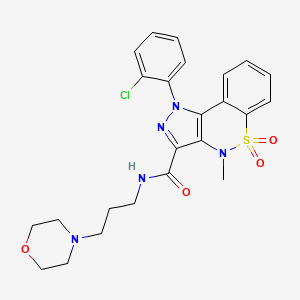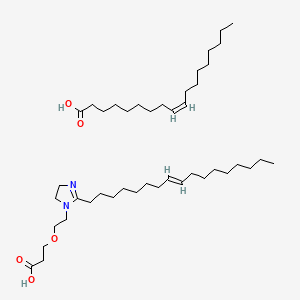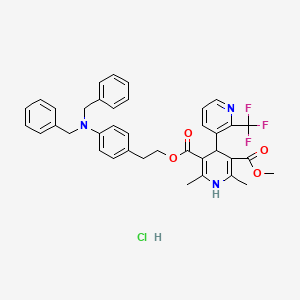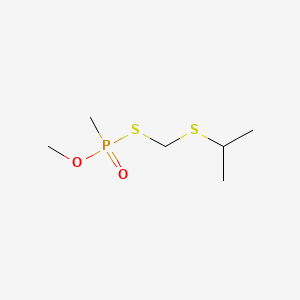
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester is a chemical compound with a complex structure and significant applications in various fields. This compound is known for its unique properties and reactivity, making it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester involves several steps. One common method includes the reaction of methyl phosphonothioic dichloride with isopropyl mercaptan in the presence of a base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, affecting the phosphorus-sulfur bond.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium alkoxides, leading to the replacement of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
科学的研究の応用
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides, flame retardants, and other industrial chemicals.
作用機序
The mechanism of action of phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, affecting their function. This interaction can lead to various biological effects, depending on the target and the compound’s concentration.
類似化合物との比較
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester can be compared with other similar compounds, such as:
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phosphonothioic acid, P-methyl-, S-[2-(diethylamino)ethyl] O-(1-methylethyl) ester: Another related compound with distinct properties and uses.
Phosphorothioic acid, S-[2-[(1-cyano-1-methylethyl)amino]-2-oxoethyl] O,O-diethyl ester: Differing in functional groups, resulting in unique chemical behavior and applications.
特性
CAS番号 |
104685-22-5 |
|---|---|
分子式 |
C6H15O2PS2 |
分子量 |
214.3 g/mol |
IUPAC名 |
2-[[methoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]propane |
InChI |
InChI=1S/C6H15O2PS2/c1-6(2)10-5-11-9(4,7)8-3/h6H,5H2,1-4H3 |
InChIキー |
JDIWWKLALRGNJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)SCSP(=O)(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


